2,4-Difluorophenethyl bromide 2,4-Difluorophenethyl bromide
Brand Name: Vulcanchem
CAS No.: 214618-54-9
VCID: VC2448419
InChI: InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
SMILES: C1=CC(=C(C=C1F)F)CCBr
Molecular Formula: C8H7BrF2
Molecular Weight: 221.04 g/mol

2,4-Difluorophenethyl bromide

CAS No.: 214618-54-9

Cat. No.: VC2448419

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluorophenethyl bromide - 214618-54-9

Specification

CAS No. 214618-54-9
Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
IUPAC Name 1-(2-bromoethyl)-2,4-difluorobenzene
Standard InChI InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Standard InChI Key RSBJMWJOKSSURV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)CCBr
Canonical SMILES C1=CC(=C(C=C1F)F)CCBr

Introduction

Physical and Chemical Properties

Identification and Basic Properties

2,4-Difluorophenethyl bromide is cataloged with several identifiers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters of 2,4-Difluorophenethyl Bromide

ParameterValue
CAS Registry Number214618-54-9
IUPAC Name1-(2-bromoethyl)-2,4-difluorobenzene
Molecular FormulaC₈H₇BrF₂
Molecular Weight221.04 g/mol
InChI KeyRSBJMWJOKSSURV-UHFFFAOYSA-N
InChI Code1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
SMILESFC1=CC=C(C(F)=C1)CCBr

The compound is also known by several synonyms including 2,4-Difluorophenethyl bromide and Benzene, 1-(2-bromoethyl)-2,4-difluoro- .

Physical Properties

2,4-Difluorophenethyl bromide possesses distinct physical properties that are important for its handling, purification, and application in various chemical processes. Table 2 presents the key physical properties of this compound.

Table 2: Physical Properties of 2,4-Difluorophenethyl Bromide

PropertyValue
Physical FormColorless liquid
Density1.5±0.1 g/cm³ at 25°C
Boiling Point204.3±25.0°C at 760 mmHg
Flash Point77.4±23.2°C
Refractive Index1.517
LogP3.23
Vapor Pressure0.4±0.4 mmHg at 25°C

The relatively high boiling point indicates strong intermolecular forces, which is consistent with the presence of both bromine and fluorine atoms that contribute to dipole-dipole interactions .

Chemical Properties

The chemical reactivity of 2,4-Difluorophenethyl bromide is primarily driven by two key features: the reactivity of the bromoethyl group and the electronic effects of the difluorophenyl moiety. The bromoethyl group functions as an electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of the difluorophenyl group, which increases the polarization of the carbon-bromine bond.

The fluorine substituents at positions 2 and 4 of the phenyl ring impact the electronic distribution within the aromatic system. These electron-withdrawing groups reduce the electron density in the aromatic ring, making it less reactive toward electrophilic aromatic substitution but potentially more reactive toward certain nucleophilic aromatic substitution processes.

Applications and Research

Pharmaceutical Applications

2,4-Difluorophenethyl bromide has significant applications in pharmaceutical research, particularly in the synthesis of bioactive compounds. One notable application is its role in the preparation of 5-HT₂A receptor antagonists.

Research by Fletcher et al. demonstrates the use of 2,4-difluorophenethyl bromide in the synthesis of 4-(phenylsulfonyl)piperidines, which are selective 5-HT₂A receptor antagonists. In their study, compound 60 (1.7 mmol) was reacted with 2,4-difluorophenethyl bromide (0.39 g, 1.8 mmol) and K₂CO₃ (0.48 g, 3.4 mmol) in acetonitrile (CH₃CN) under reflux conditions for 18 hours to produce novel compounds with potential therapeutic applications .

These 5-HT₂A receptor antagonists are of particular interest in neuropsychopharmacology, as they may have applications in treating various psychiatric and neurological disorders including schizophrenia, depression, and certain types of headaches.

Other Applications

In addition to its pharmaceutical applications, 2,4-difluorophenethyl bromide serves as an important building block in organic synthesis. Its utility stems from the combination of the reactive bromoethyl group, which can participate in various substitution reactions, and the difluorophenyl moiety, which introduces specific electronic and steric effects into the target molecules.

The compound can be used in:

  • Preparation of fluorinated derivatives for studying structure-activity relationships in drug discovery

  • Synthesis of fluorinated materials with unique physical properties

  • Development of agrochemicals and specialty chemicals where fluorine substitution is desirable

ParameterClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P264 (Wash skin thoroughly after handling)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
P302+P352 (IF ON SKIN: Wash with plenty of soap and water)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage ConditionsStore in a dry place at room temperature

Based on the safety data sheet (SDS) information from AK Scientific, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection should be used when handling this material .

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